molecular formula C26H22FNO4S B281547 N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281547
M. Wt: 463.5 g/mol
InChI Key: NBMSUOJZCXPPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor protein that is overexpressed in several types of cancer, including breast, gastric, and lung cancer. TAK-285 has been shown to inhibit the growth of HER2-positive cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide binds to the intracellular domain of HER2, preventing its activation and downstream signaling pathways. This leads to inhibition of cell proliferation and induction of apoptosis in HER2-positive cancer cells. N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to inhibit the activity of other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGFR), further enhancing its antitumor effects.
Biochemical and Physiological Effects
N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to induce G1 cell cycle arrest and apoptosis in HER2-positive cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and trastuzumab, in preclinical models.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has several advantages as a research tool, including its high potency and selectivity for HER2. However, its low aqueous solubility and poor pharmacokinetic properties can make it challenging to work with in certain experimental settings. In addition, the high cost of N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide may limit its accessibility for some researchers.

Future Directions

Future research on N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide could focus on several areas, including:
1. Combination therapies: N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to enhance the efficacy of other anticancer agents, and further studies could explore the potential of combination therapies with N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and other targeted or cytotoxic agents.
2. Biomarker identification: The identification of biomarkers that predict response to N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide could help to personalize treatment and improve patient outcomes.
3. Optimization of pharmacokinetic properties: The development of analogs with improved aqueous solubility and pharmacokinetic properties could enhance the clinical utility of N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide.
4. Mechanistic studies: Further studies could explore the molecular mechanisms of N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide's antitumor effects, including its effects on downstream signaling pathways and the tumor microenvironment.
In conclusion, N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a promising small molecule inhibitor of HER2 that has demonstrated potent antitumor activity in preclinical and clinical studies. Further research on N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide could lead to the development of new therapies for HER2-positive cancer and improve our understanding of the molecular mechanisms of cancer progression and treatment.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the formation of the dibenzo[b,d]furan core structure, the introduction of the sulfonyl and amide groups, and the final substitution of the fluorophenyl group. The overall yield of the synthesis is around 10%, making it a challenging process that requires careful optimization of reaction conditions and purification methods.

Scientific Research Applications

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied in preclinical models of HER2-positive cancer, demonstrating potent antitumor activity in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in patients with advanced HER2-positive breast cancer. These studies have shown promising results, with N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide exhibiting durable responses and manageable toxicity profiles.

properties

Molecular Formula

C26H22FNO4S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C26H22FNO4S/c1-17-6-8-18(9-7-17)26(29)28(33(30,31)21-13-10-19(27)11-14-21)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3

InChI Key

NBMSUOJZCXPPMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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